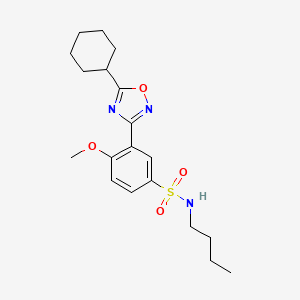![molecular formula C20H14BrN3O2 B7704444 3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B7704444.png)
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a methoxyphenylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction. This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOMe, KOtBu, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a carbonyl compound, while reduction of the oxadiazole ring produces an amine derivative .
Aplicaciones Científicas De Investigación
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and bromophenyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(2-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(2-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is unique due to the presence of the methoxyphenylpyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in various fields .
Propiedades
IUPAC Name |
5-(2-bromophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2/c1-25-19-15(11-12-17(22-19)13-7-3-2-4-8-13)18-23-20(26-24-18)14-9-5-6-10-16(14)21/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWLVPPBRPMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B7704361.png)
![N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide](/img/structure/B7704364.png)


![(4E)-2-(3-Methylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7704397.png)



![2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline](/img/structure/B7704439.png)

![2-phenyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7704453.png)
![N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B7704460.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7704468.png)
![N-cyclopentyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B7704475.png)
